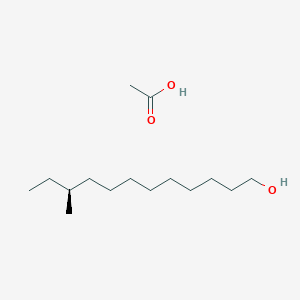

acetic acid;(10S)-10-methyldodecan-1-ol

Description

Properties

CAS No. |

71777-35-0 |

|---|---|

Molecular Formula |

C15H32O3 |

Molecular Weight |

260.41 g/mol |

IUPAC Name |

acetic acid;(10S)-10-methyldodecan-1-ol |

InChI |

InChI=1S/C13H28O.C2H4O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)/t13-;/m0./s1 |

InChI Key |

LRYHQMDCEIJFJX-ZOWNYOTGSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCO.CC(=O)O |

Canonical SMILES |

CCC(C)CCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Synthesis: Acetic acid can be synthesized through the carbonylation of methanol, which involves the reaction of methanol with carbon monoxide in the presence of a catalyst such as rhodium.

Fermentation: Acetic acid can also be produced through the fermentation of ethanol by acetic acid bacteria.

(10S)-10-methyldodecan-1-ol can be synthesized through the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: Acetic acid can undergo oxidation to produce carbon dioxide and water.

Reduction: (10S)-10-methyldodecan-1-ol can be reduced to its corresponding alkane using strong reducing agents.

Esterification: Acetic acid can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: Alkanes.

Esterification: Esters.

Scientific Research Applications

Acetic Acid Applications and (10S)-10-Methyldodecan-1-ol

Acetic Acid Applications

Acetic acid, also known as ethanoic acid, is a versatile organic acid with a wide array of applications across various industries . Its uses span from food production to chemical manufacturing, textiles, and medicine .

Food Industry: Acetic acid is widely used as a food additive, most commonly in the form of vinegar, which is a dilute solution of acetic acid . It serves as a flavoring agent, preservative, and pickling agent for various foods . Additionally, it is employed in the production of condiments, salad dressings, and marinades .

Chemical Manufacturing: Acetic acid is a crucial precursor in the production of many chemicals, including acetic anhydride, acetate esters, and synthetic fibers like acetate and triacetate . It is also a key component in the manufacture of pharmaceuticals, dyes, and perfumes .

Textile Industry: In the textile industry, acetic acid is used in the production of cellulose acetate, which is utilized to create fibers for textiles and photographic films . It also functions as a solvent in textile dyeing and finishing processes . Furthermore, acetic acid is a component of printing pastes and helps prepare fabric for printing by adjusting the pH and improving the absorption of dyes .

Plastics and Polymers: Acetic acid plays a role in the production of synthetic polymers, including polyethylene terephthalate (PET) and polyvinyl acetate (PVA) . It is also employed as a solvent in the manufacture of various resins and polymers .

Cleaning and Disinfection: Due to its acidic properties, acetic acid is an effective cleaning agent and disinfectant . It is commonly used for cleaning windows, countertops, and surfaces in both households and industrial settings. It can also be used for descaling kettles and coffee makers and is a natural alternative to harsh chemicals . A 1% solution of acetic acid is an effective antiseptic with a broad spectrum of activity against various microorganisms . It can be used to treat skin infections caused by Pseudomonas strains resistant to typical antibiotics .

Laboratory Applications: Acetic acid is frequently used in laboratories as a solvent, reagent, and pH regulator for various chemical reactions . It is also used in histology and microscopy for tissue processing and staining .

Preservation and Pickling: Acetic acid is utilized in the preservation and pickling of vegetables, fruits, and other food products, preventing spoilage and extending their shelf life . It imparts a sour taste to pickled foods .

pH Control in Water Treatment: In water treatment processes, acetic acid is used to control pH levels and neutralize alkaline water .

Medicine and Pharmaceuticals: Acetic acid is present in various pharmaceutical formulations as an excipient or as a chemical reagent in drug synthesis . Acetic acid injection has been used to treat cancer since the 1800s . It is also used as part of cervical cancer screening in many areas in the developing world . As a treatment for otitis externa, it is on the World Health Organization's List of Essential Medicines .

Other Applications: Acetic acid is used in the production of acetate plastics, adhesives, and sealants . It can also be used as a herbicide and weed killer in agriculture .

(10S)-10-Methyldodecan-1-ol Applications

(10S)-10-methyldodecan-1-ol is a chiral compound that belongs to the class of methyl-branched alcohols. While information on the specific applications of the (10S) isomer is limited, the broader class of methyl-branched alcohols and related compounds like 10-methyl-1-dodecanol have some documented uses.

Pheromones and Insect Communication: Methyl-branched alcohols and their derivatives, such as acetates, are known to be insect pheromones . For example, 10-methyl-1-dodecanol acetate is a minor component of the smaller tea tortrix moth pheromone . These compounds play a role in insect communication, particularly in mate attraction .

Mechanism of Action

Acetic acid exerts its effects by dissociating into acetate and hydrogen ions, which can interact with various biological molecules. It acts as an antimicrobial agent by disrupting the cell membranes of bacteria . (10S)-10-methyldodecan-1-ol can interact with enzymes and proteins due to its specific stereochemistry, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Acetic Acid vs. Other Carboxylic Acids

Key Comparisons:

Key Findings:

- Acidity: Chloroacetic acid (pKa 2.86) is stronger than acetic acid due to the electron-withdrawing effect of chlorine, which stabilizes the conjugate base . Formic acid (pKa 3.75) is also stronger due to its lack of electron-donating alkyl groups .

- Industrial Use: Acetic acid dominates in polymer and food industries, while formic acid is used in niche applications like fuel cells .

(10S)-10-Methyldodecan-1-Ol vs. Other Alcohols

Key Comparisons:

Key Findings:

- Branching Effects: The methyl branch in (10S)-10-methyldodecan-1-ol likely lowers its melting point compared to linear dodecanol, similar to how branched alkanes have lower melting points than linear counterparts.

Acetic Acid:

- Primary Methods: Methanol Carbonylation (Monsanto/Cativa Processes): Dominates modern production. The Cativa process (iridium catalyst) reduces water content (0.5% vs. 10% in Monsanto) and improves selectivity . Fermentation: Anaerobic bacterial oxidation of ethanol yields vinegar-strength acetic acid .

(10S)-10-Methyldodecan-1-Ol:

While synthesis details are absent in the evidence, analogous alcohols are typically produced via:

- Grignard Reactions: Alkylation of ketones with organomagnesium reagents.

- Reduction of Ketones: Catalytic hydrogenation of branched ketones.

Q & A

Q. What are the key functional groups and structural features of acetic acid and (10S)-10-methyldodecan-1-ol that influence their reactivity?

Acetic acid contains a carboxyl (-COOH) group, making it a weak acid capable of dissociation in water (CH₃COOH ⇌ CH₃COO⁻ + H⁺) . (10S)-10-Methyldodecan-1-ol is a chiral secondary alcohol with a branched alkyl chain, imparting stereochemical and hydrophobic properties. The hydroxyl (-OH) group in the latter enables hydrogen bonding, while the methyl branch affects its solubility and phase behavior .

Q. How can the purity of acetic acid and (10S)-10-methyldodecan-1-ol be verified in laboratory settings?

- Acetic acid: Titration with a standardized base (e.g., NaOH) using phenolphthalein as an indicator to determine acid dissociation constants .

- (10S)-10-Methyldodecan-1-ol: Chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry to confirm enantiomeric purity. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can assess volatile impurities .

Q. What experimental precautions are necessary when handling these compounds due to their stability and reactivity?

- Acetic acid: Avoid exposure to strong oxidizing agents (e.g., HNO₃) to prevent explosive reactions. Store in glass containers to prevent corrosion of metal surfaces .

- (10S)-10-Methyldodecan-1-ol: Protect from light and moisture to avoid oxidation of the hydroxyl group. Use inert atmospheres (N₂/Ar) during reactions involving strong acids/bases .

Advanced Research Questions

Q. How can the stereochemical effects of (10S)-10-methyldodecan-1-ol be leveraged in asymmetric synthesis?

The chiral center at C10 can act as a stereochemical control element in catalysis or as a building block for chiral surfactants. Methodologies include:

- Kinetic resolution: Use enzymatic or metal-catalyzed reactions to differentiate enantiomers.

- Chiral auxiliary applications: Incorporate the compound into ligands for transition-metal catalysts to induce enantioselectivity in cross-coupling reactions .

Q. What advanced spectroscopic techniques are suitable for characterizing intermolecular interactions between acetic acid and (10S)-10-methyldodecan-1-ol?

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to study hydrogen bonding between the hydroxyl group of (10S)-10-methyldodecan-1-ol and acetic acid’s carboxyl group.

- Infrared (IR) Spectroscopy: Analyze shifts in O-H stretching frequencies (~2500–3500 cm⁻¹) to quantify hydrogen-bond strength.

- Surface Tensiometry: Measure changes in surface tension to assess micelle formation in aqueous solutions .

Q. How do contradictory data on the solubility of (10S)-10-methyldodecan-1-ol in polar solvents arise, and how can they be resolved?

Discrepancies may stem from variations in temperature, solvent purity, or measurement techniques. To address this:

- Standardize conditions: Use USP-grade solvents and controlled-temperature baths.

- Employ multiple methods: Compare gravimetric analysis, turbidimetry, and dynamic light scattering (DLS) for consistency.

- Computational modeling: Use COSMO-RS or molecular dynamics simulations to predict solubility parameters .

Q. What strategies can optimize the synthesis of acetic acid derivatives using (10S)-10-methyldodecan-1-ol as a co-reactant?

- Esterification: Catalyze reactions with H₂SO₄ or immobilized lipases to produce chiral esters. Monitor conversion via GC or FTIR.

- Protecting group chemistry: Use the hydroxyl group to temporarily block reactive sites during multi-step syntheses, followed by deprotection under mild acidic conditions .

Q. How can the environmental impact of these compounds in laboratory waste be mitigated?

- Acetic acid: Neutralize with sodium bicarbonate before disposal.

- (10S)-10-Methyldodecan-1-ol: Use biodegradation studies to assess persistence. Employ solvent recovery systems (e.g., rotary evaporation) to minimize waste .

Data Analysis and Interpretation

Q. How should researchers address variability in pKa measurements of acetic acid under non-aqueous conditions?

Q. What statistical approaches are recommended for analyzing kinetic data from reactions involving these compounds?

- Non-linear regression: Fit data to rate equations (e.g., pseudo-first-order kinetics) using software like Origin or Python’s SciPy.

- Error propagation analysis: Quantify uncertainties in rate constants using Monte Carlo simulations .

Methodological Resources

- Synthetic Protocols: Refer to Organic Syntheses for reproducible procedures on esterification and chiral alcohol synthesis .

- Safety Guidelines: Consult the ACS Committee on Chemical Safety for handling corrosive and flammable compounds .

- Data Repositories: Deposit spectral data in PubChem or NIST Chemistry WebBook for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.